molecular formula C8H12F3NO3 B8097233 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B8097233
M. Wt: 227.18 g/mol
InChI Key: KUVYKXMYXJNOEY-UHFFFAOYSA-N
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Description

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring One common approach is the reaction of cyclohexanone with trifluoromethanol under acidic conditions to introduce the trifluoromethoxy group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including the treatment of various diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to receptors, leading to its biological activity. The amino and carboxylic acid groups contribute to its solubility and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid: This compound lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.

  • 1-Aminocyclohexanecarboxylic acid: This compound does not have the trifluoromethoxy group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

1-amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)15-5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVYKXMYXJNOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC(F)(F)F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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